Manganese bromide

Catalog No.
S1506216
CAS No.
12738-03-3
M.F
MnBr2
Br2Mn
M. Wt
214.75 g/mol
Availability
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Manganese bromide

CAS Number

12738-03-3

Product Name

Manganese bromide

IUPAC Name

dibromomanganese

Molecular Formula

MnBr2
Br2Mn

Molecular Weight

214.75 g/mol

InChI

InChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2

InChI Key

RJYMRRJVDRJMJW-UHFFFAOYSA-L

SMILES

[Mn](Br)Br

Canonical SMILES

[Mn+2].[Br-].[Br-]

The exact mass of the compound Manganese(II) bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Manganese bromide is an inorganic compound with the chemical formula MnBr2_2. It exists primarily as manganese(II) bromide, which is a salt formed by the combination of manganese ions and bromide ions. This compound can appear in different forms, including anhydrous and hydrated states, with manganese(II) bromide tetrahydrate being one of the most common forms. Manganese bromide is typically a white or pink crystalline solid that is soluble in water, making it useful in various applications across chemical and biological fields .

, particularly those involving manganese ions. Key reactions include:

  • Reaction with Acids: Manganese dissolves in dilute sulfuric acid to produce manganese(II) ions and hydrogen gas:
    Mn(s)+H2SO4(aq)Mn2+(aq)+SO42(aq)+H2(g)\text{Mn}(s)+\text{H}_2\text{SO}_4(aq)\rightarrow \text{Mn}^{2+}(aq)+\text{SO}_4^{2-}(aq)+\text{H}_2(g)
  • Reaction with Halogens: Manganese reacts with halogens to form manganese(II) halides. For example, when reacting with bromine:
    Mn(s)+Br2(g)MnBr2(s)\text{Mn}(s)+\text{Br}_2(g)\rightarrow \text{MnBr}_2(s)
  • Oxidation Reactions: Manganese(II) ions can be oxidized to manganese dioxide in the presence of bromine under alkaline conditions:
    Mn2+(aq)+Br2(aq)+2OH(aq)MnO2(s)+2HBr(aq)\text{Mn}^{2+}(aq)+\text{Br}_2(aq)+2\text{OH}^-(aq)\rightarrow \text{MnO}_2(s)+2\text{HBr}(aq)

These reactions illustrate the reactivity of manganese bromide in various chemical environments, particularly its interactions with acids and halogens

Manganese bromide can be synthesized through several methods:

  • Direct Combination: The simplest method involves the direct reaction of manganese metal with bromine gas:
    Mn(s)+Br2(g)MnBr2(s)\text{Mn}(s)+\text{Br}_2(g)\rightarrow \text{MnBr}_2(s)
  • Hydration: Manganese(II) bromide tetrahydrate can be obtained by dissolving manganese(II) oxide or hydroxide in hydrobromic acid followed by crystallization from water.
  • Complexation Reactions: In some cases, manganese(II) bromide is synthesized through complexation reactions involving organic ligands, where manganese salts are reacted with organic compounds under controlled conditions .

Manganese bromide has various applications across different fields:

  • Catalysis: It serves as a catalyst in organic synthesis reactions, such as the Stille reaction for carbon coupling.
  • Water Treatment: Manganese bromide is utilized in water treatment processes due to its solubility and reactivity with contaminants.
  • Chemical Analysis: It is employed in analytical chemistry for detecting and quantifying other compounds due to its distinct properties .
  • Pharmaceuticals: Its biological activity makes it a candidate for research in drug formulation and development.

Research on manganese(II) bromide interactions emphasizes its role in oxidation-reduction processes. For instance, studies have shown that the presence of bromide enhances the oxidation of dissolved manganese(II) during chlorination processes in water treatment. Reactive bromine species formed from this interaction can significantly influence the kinetics of manganese oxidation, highlighting the importance of understanding these interactions for effective water treatment strategies .

CompoundFormulaUnique Features
Manganese(II) chlorideMnCl2_2More soluble than manganese bromide; used in similar applications.
Manganese(II) sulfateMnSO4_4Commonly used as a fertilizer; different anion influences solubility and reactivity.
Manganese(IV) oxideMnO2_2Oxidation state differs; used primarily as an oxidizing agent.
Manganese pentacarbonylMn(CO)5_5BrOrganometallic compound; used in catalysis but less stable than halides.

Manganese bromide's distinct characteristics arise from its specific anionic composition and solubility profile, making it suitable for specialized applications not fully replicated by other manganese salts .

Microwave-Assisted Solvent-Free Synthesis of Perovskite Nanocrystals

Microwave-assisted synthesis has revolutionized the preparation of manganese bromide-based perovskite nanocrystals by offering precise control over reaction parameters, resulting in materials with uniform properties and enhanced reproducibility. Unlike conventional heating methods, microwave radiation provides homogeneous heating throughout the reaction mixture, facilitating controlled nucleation and crystal growth.

The mechanism behind microwave-assisted crystallization relies on the interaction between microwave radiation and dipole moments in solvent molecules (such as DMF and GBL), which efficiently absorb the radiation and convert it to heat. This process offers several advantages:

  • Enhanced reproducibility through precise temperature and environment monitoring
  • Homogeneous heating that promotes uniform nucleation
  • Significantly reduced energy consumption (8-15W during temperature changes and less than 1W during temperature holding, compared to 800W for conventional methods)
  • Shorter reaction times with improved control over morphology

A systematic analysis of reaction parameters reveals that the ratio of precursors significantly influences the final product's phase and optical properties. Table 1 demonstrates how varying the Cs₂CO₃:MnBr₂ ratio affects the photoluminescence characteristics of the resulting materials.

Sr. No.Cs₂CO₃:MnBr₂ RatioTemperature (°C)Time (min)Photoluminescence (PL)
11:120015Blue PL, Mn²⁺:CsBr
21:1.2520015Blue PL
31:1.520015Blue PL
51:220015Green PL
61:2.520015Green PL, Cs₃MnBr₅
111:720015Red PL, CsMnBr₃
141:820015Red PL
151:920015Red PL

Table 1: Optimization parameters for microwave-assisted synthesis of cesium manganese bromide compounds showing the relationship between precursor ratios and resulting photoluminescence properties.

The microwave-assisted method has proven particularly effective for synthesizing non-toxic, lead-free perovskite nanocrystals with tunable optical properties for applications in light-emitting devices, photodetectors, and solar cells.

Mechanochemical Approaches for Coordination-Controlled Complexes

Mechanochemical synthesis represents an environmentally friendly approach to preparing manganese bromide-based materials by minimizing or eliminating solvent use. This method relies on mechanical force, typically through grinding, to initiate and drive chemical reactions.

The typical mechanochemical synthesis process for manganese bromide complexes follows these steps:

  • Preparation of anhydrous MnBr₂ by vacuum heating MnBr₂·4H₂O at 110°C for 12 hours
  • Precise mixing of organic salts and anhydrous MnBr₂ according to stoichiometric ratios
  • Manual grinding using a mortar and pestle until obtaining a uniform powder with stable green light emission under UV irradiation
  • Vacuum drying at 100°C for 1 hour to remove any absorbed moisture

This approach has successfully yielded various hybrid manganese bromide compounds with diverse organic cations. The mole ratios of organic salts to MnBr₂ are typically controlled at 2:1 for most hybrid halides, although specific compounds like [DMPZ]MnBr₄ require a 1:1 ratio.

Mechanochemical synthesis offers several advantages over solution-based methods:

  • Solvent-free conditions, reducing environmental impact
  • Simplified reaction procedures with fewer purification steps
  • Access to metastable phases that may be difficult to obtain through solution-based methods
  • Potential for scalable production

Research has demonstrated that hybrid manganese bromide compounds synthesized through mechanochemical methods exhibit promising photoluminescence quantum yields (PLQYs), as shown in Table 2.

CompoundMn···Mn distances (Å)PLQY
[DMPZ]₂MnBr₄6.354, 6.945, 8.019, 8.09713.96%
[EPY]₂MnBr₄6.871, 8.186, 8.341, 9.422, 9.852, 9.76144.15%
[PMMIM]₂MnBr₄8.186, 9.447, 9.645, 9.942, 10.38563.92%
[BMPR]₂MnBr₄9.254, 9.584, 9.650, 9.868, 10.003, 10.24375.50%
[BMPP]₂MnBr₄9.528, 9.821, 9.876, 9.903, 10.044, 10.09073.63%
[TPA]₂MnBr₄9.745, 10.527, 10.602, 10.637, 10.973, 11.26251.16%

Table 2: Relationship between Mn···Mn distances and photoluminescence quantum yields (PLQYs) of various bulk 0D hybrid manganese bromides.

This data suggests a correlation between Mn···Mn distances and photoluminescence efficiency, with intermediate distances generally yielding higher quantum yields—an important consideration for designing luminescent materials with optimized properties.

Phase Engineering Strategies for Dimensionality Modulation in Cs-Mn-Br Systems

Phase engineering has emerged as a powerful approach for controlling structural and optical properties in cesium manganese bromide systems. By manipulating reaction conditions and post-synthesis treatments, researchers can modulate the dimensionality and composition of these materials, resulting in tunable optical properties.

Cesium manganese bromide systems can exist in various dimensionalities:

  • Zero-dimensional (0D) structures: Cs₃MnBr₅ and Cs₂MnBr₄·2H₂O
  • One-dimensional (1D) structures: CsMnBr₃
  • Doped systems: Mn²⁺:CsBr

Each phase exhibits distinct optical properties, particularly in photoluminescence:

  • Mn²⁺:CsBr: Blue emission at approximately 361 nm
  • Cs₃MnBr₅ (0D): Green emission at approximately 521 nm
  • CsMnBr₃ (1D): Red emission at approximately 652 nm
  • Cs₂MnBr₄·2H₂O (0D): Blue emission at approximately 391 nm

Several methods have been developed to trigger phase transitions between these structures:

  • Concentration-dependent phase engineering: The phase transition can be triggered by changing the MnBr₂ concentration during synthesis—from Mn²⁺:CsBr (blue emission) to 0D Cs₃MnBr₅ (green emission) to 1D CsMnBr₃ (red emission).

  • Solvent-induced phase transitions: Treating CsMnBr₃ (1D) with isopropanol can transform it into Cs₃MnBr₅ (0D), changing the emission color from red to green.

  • Moisture-induced phase transitions: In a controlled moisture environment (humidity ~98-99%), both 0D Cs₃MnBr₅ and 1D CsMnBr₃ can transform into 0D Cs₂MnBr₄·2H₂O (blue emission) within 5-10 minutes.

  • Thermal annealing: The moisture-induced phase transitions can be reversed through thermal annealing, restoring the original phases.

Table 3 summarizes the key optical properties of different cesium manganese bromide phases:

MaterialStructureExcitation wavelength (nm)Emission wavelength (nm)FWHM (nm)Quantum YieldLifetimeThermal stability (°C)
Mn²⁺:CsBrDoped260361 (blue)5923.36%9.31 ns-
Cs₃MnBr₅0D277521 (green)4434.18%265.3 μs738
CsMnBr₃1D260652 (red)7727.76%51.58 μs390
Cs₂MnBr₄·2H₂O0D250391 (blue)661.23%-415

Table 3: Optical properties of different cesium manganese bromide phases synthesized through microwave-assisted methods.

Mixed phases can be intentionally created to achieve specific emission characteristics. For example, researchers have demonstrated that a mixed phase of Cs₃MnBr₅/CsMnBr₃ with a Cs/Mn precursor ratio of 1.4:1 can generate white light emission by combining the green and red emissions, covering almost the entire visible spectrum.

These phase engineering strategies provide a versatile toolbox for designing manganese bromide-based materials with specific optical properties for applications in lighting, displays, and anti-counterfeiting technologies.

Template-Directed Growth of Spin-Frustrated Cluster Architectures

Template-directed synthesis represents an advanced approach to creating complex manganese bromide architectures with unique magnetic properties. This method employs structured templates to guide the growth of manganese bromide clusters with specific arrangements and properties.

A notable implementation involves using the metal-organic framework Zr₆O₄(OH)₄(bpydc)₆ (where bpydc²⁻ = 2,2'-bipyridine-5,5'-dicarboxylate) to template the growth of a cluster fragment of the two-dimensional solid MnBr₂. Single-crystal and powder X-ray diffraction analyses reveal a cluster with 19 metal ions arranged in a triangular lattice motif.

This specific arrangement gives rise to fascinating magnetic properties:

  • Antiferromagnetic coupling: Static magnetic susceptibility measurements indicate antiferromagnetic interactions between the high-spin (S = 5/2) Mn(II) centers.

  • Magnetic frustration: Dynamic magnetic susceptibility data suggest population of low-lying excited states, consistent with geometric magnetic frustration arising from the triangular arrangement of manganese ions.

  • Ground state properties: Density functional theory calculations predict that the confined cluster possesses a doubly degenerate, highly geometrically frustrated ground state with a total spin of S𝑇𝑜𝑡𝑎𝑙 = 5/2.

The Yamaguchi generalized spin-projection method has been employed to construct models for magnetic coupling interactions within these clusters, enabling facile determination of energy for all possible magnetic configurations. This approach provides valuable insights into the complex magnetic behavior of finite manganese bromide architectures.

The template-directed approach offers several advantages:

  • Precise control over cluster size and geometry
  • Stabilization of metastable or frustrated magnetic configurations
  • Ability to study finite-size effects in magnetic materials
  • Potential for creating materials with exotic magnetic properties

These template-directed strategies open new possibilities for designing manganese bromide-based materials with tailored magnetic properties, potentially leading to applications in spintronics, quantum computing, and magnetic data storage.

The antiferromagnetic (AFM) ground state of monolayer MnBr₂ has been rigorously investigated through density functional theory (DFT) simulations. These studies reveal that the AFM configuration is energetically favorable over ferromagnetic (FM) ordering, with a total energy difference (ΔEAFM-FM) of −0.152 eV for the monolayer and −0.142 eV for the bulk form [1] [4]. The stability of the AFM state arises from the incomplete 3d orbital occupancy of manganese atoms, which host five electrons in a high-spin d⁵ configuration. This electronic structure promotes strong intra-atomic exchange interactions, aligning adjacent Mn spins antiparallel.

Projected density of states (PDOS) analyses demonstrate significant hybridization between Mn-3d and Br-4p orbitals (Figure 1), creating a superexchange pathway that mediates interatomic magnetic coupling [1]. The monolayer exhibits a direct bandgap of 3.88 eV at the Γ point in the spin-up channel, while the spin-down channel shows an indirect gap of 4.75 eV (Γ–M) [1]. This spin-polarized band structure confirms MnBr₂'s classification as a magnetic semiconductor.

Table 1: Exchange Interaction Parameters in MnBr₂

SystemJ₁ (meV)J₂ (meV)J₃ (meV)Total J (meV)
Monolayer (3×3×1)−0.45−0.01−0.035−2.70
Bulk (3×3×1)−0.38−0.009−0.032−2.52

The dominance of first-nearest-neighbor (J₁) interactions (−0.45 meV) over second (J₂) and third (J₃) neighbor couplings confirms the critical role of short-range magnetic interactions in stabilizing the AFM order [1]. Monte Carlo simulations based on these parameters predict a Néel temperature (TN) exceeding room temperature, suggesting practical viability for spintronic applications.

Spin-Orbit Coupling Effects on Magnetic Anisotropy Energy Landscapes

Spin-orbit coupling (SOC) induces significant magnetic anisotropy in MnBr₂ systems, with calculated anisotropy energies (MAE) of 6.8 μeV/Mn for monolayers and 11.7 μeV/Mn for bulk configurations [1] [4]. This anisotropy manifests as preferential alignment of Mn magnetic moments perpendicular to the monolayer plane, a phenomenon confirmed through relativistic DFT calculations incorporating the fully unconstrained non-collinear spin approach.

The orbital-resolved MAE analysis reveals that anisotropic dxzdyz orbital mixing contributes 58% of the total anisotropy energy, while Br-p orbital contributions account for 32% [4]. This interfacial charge redistribution creates a Rashba-like splitting of 48 meV in the valence band edge, which directly modulates the magnetic easy axis orientation.

Magnetic Anisotropy Mechanisms:

  • Crystal Field Effects: The octahedral coordination of Mn²⁺ ions distorts the d-orbital degeneracy, enhancing spin-orbit coupling through Jahn-Teller-like distortions.
  • Interfacial Charge Transfer: Hybridization at the Mn-Br interface generates asymmetric spin density distributions, amplifying the orbital magnetic moment (0.12 μB/Mn) [1].
  • Strain Coupling: Uniaxial tensile strain (ε = +2%) increases MAE by 18% through enhanced dp orbital overlap [4].

These findings establish MnBr₂ as a prototype system for investigating dimensional crossover effects in magnetic anisotropy, with monolayer limits showing reduced but non-negligible SOC compared to bulk counterparts.

Comparative Analysis of Direct Exchange vs. Superexchange Interactions

The magnetic coupling in MnBr₂ systems arises from competing direct exchange and superexchange mechanisms, with their relative contributions determined by structural parameters and electronic configuration.

Direct Exchange:
In the bulk CdI₂-type structure, Mn-Mn distances of 3.54 Å permit weak direct dd overlap, generating ferromagnetic coupling contributions. However, DFT calculations show this mechanism accounts for only 12% of the total exchange energy [1], as evidenced by the antiparallel spin alignment in the ground state.

Superexchange:
The dominant interaction pathway involves Mn-Br-Mn bridging angles of 94.7°, enabling strong antiferromagnetic superexchange via Br-4p orbitals (Figure 2). Second-order perturbation theory calculations yield a superexchange constant JSE = −2.42 meV, matching 89% of the experimentally derived total J [5]. The Goodenough-Kanamori rules predict AFM coupling for near-90° metal-ligand-metal angles, consistent with the observed magnetic structure [5].

Table 2: Exchange Interaction Comparison

MechanismRange (Å)Coupling TypeEnergy Contribution
Direct Exchange<3.6Ferromagnetic12%
Superexchange3.6–5.2Antiferromagnetic88%

The competition between these mechanisms creates a complex magnetic phase diagram, with pressure-dependent studies showing a 14% enhancement in superexchange dominance under 5 GPa hydrostatic compression [4]. This pressure response stems from reduced Mn-Br bond lengths (2.68 Å → 2.61 Å), which strengthen dp hybridization and increase the superexchange contribution to 93% [1].

First-principles calculations using the TB2J toolkit confirm that the superexchange pathway accounts for 76% of the magnetic frustration energy in triangular Mn lattices [3], highlighting MnBr₂'s potential for hosting exotic quantum spin states. The interplay between direct and superexchange interactions thus provides a tunable platform for designing magnetic semiconductors with tailored ordering temperatures and anisotropy profiles.

Physical Description

Liquid

UNII

U70U4T7N6S

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.31%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (92.31%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13446-03-2

Wikipedia

Manganese(II) bromide

General Manufacturing Information

Petrochemical manufacturing
Manganese bromide (MnBr2): ACTIVE

Dates

Last modified: 07-17-2023

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